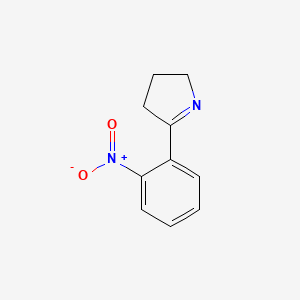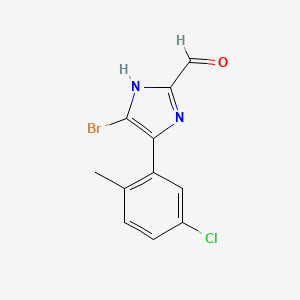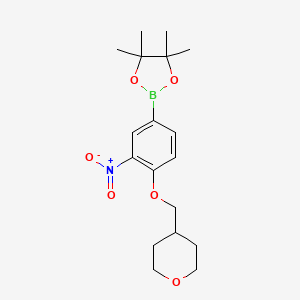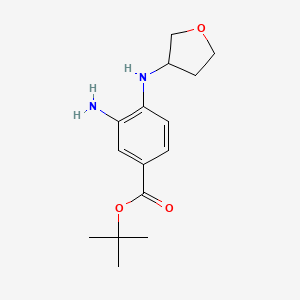
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is an organic compound that features a benzoate ester functional group. This compound is of interest due to its unique structure, which includes both an amino group and a tetrahydrofuran moiety. These structural features make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the amino group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of automated systems helps in maintaining consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The amino group and the benzoate ester can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate involves its interaction with specific molecular targets. The amino group and the tetrahydrofuran moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is unique due to the presence of both an amino group and a tetrahydrofuran moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(oxolan-3-ylamino)benzoate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)10-4-5-13(12(16)8-10)17-11-6-7-19-9-11/h4-5,8,11,17H,6-7,9,16H2,1-3H3 |
InChI Key |
LIAYODHKRWODGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCOC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



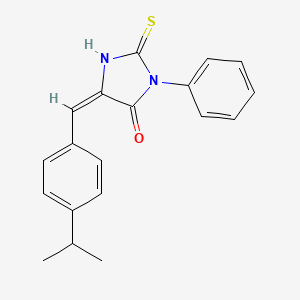

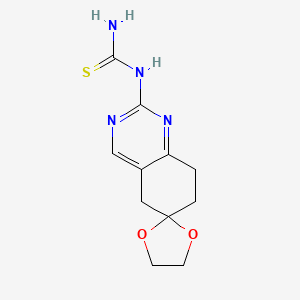
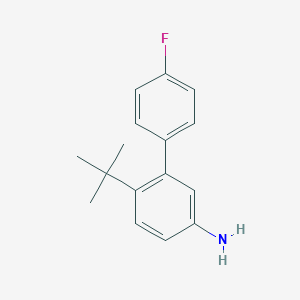
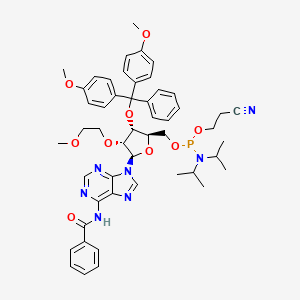

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
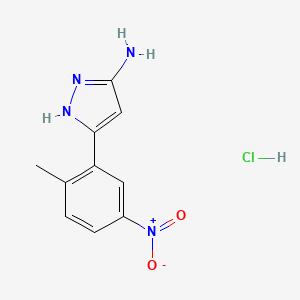
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
